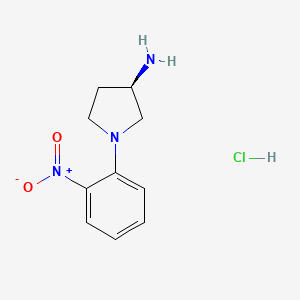![molecular formula C19H25N3O2S B2801744 2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2379985-17-6](/img/structure/B2801744.png)
2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane is a chemical compound that has gained attention in recent years due to its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes by binding to their active sites. This results in a decrease in enzyme activity, which can have various effects depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane are still being studied. However, it has been found to have activity against certain cancer cell lines, indicating that it may have potential as an anticancer agent. It has also been found to have inhibitory effects on certain enzymes, making it useful in the study of enzyme kinetics and drug discovery.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane in lab experiments is its potential as an anticancer agent. Additionally, its inhibitory effects on certain enzymes make it useful in the study of enzyme kinetics and drug discovery. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted and effective drugs. Another direction is to explore its potential as an anticancer agent, particularly in combination with other drugs. Additionally, it may be useful to study its effects on other enzymes and biochemical pathways, which could lead to the discovery of new drug targets.
Synthesemethoden
The synthesis of 2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane involves the reaction of 2-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl chloride with 6-phenyl-2-azaspiro[3.3]heptane in the presence of a base. This results in the formation of the desired compound, which can be purified through various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane has been found to have potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, making it useful in the study of enzyme kinetics and drug discovery. Additionally, it has been found to have activity against certain cancer cell lines, making it a potential candidate for cancer research.
Eigenschaften
IUPAC Name |
2-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-14(2)18-20-17(11-21(18)3)25(23,24)22-12-19(13-22)9-16(10-19)15-7-5-4-6-8-15/h4-8,11,14,16H,9-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSJRCUYXDNWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-6-phenyl-2-azaspiro[3.3]heptane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide](/img/structure/B2801662.png)


![N-([3,3'-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2801665.png)
![4-cyano-N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}benzamide](/img/structure/B2801670.png)


![2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B2801677.png)




![4-o-Tolyl-[1,2,3]thiadiazole](/img/structure/B2801683.png)
